Ethyl 1H-1-benzazepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-1-benzazepine-1-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethyl ester group attached to the nitrogen atom of the azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-1-benzazepine-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclization of N-acyl-N-ethylaniline derivatives. This reaction typically proceeds under the conditions of the Friedel–Crafts alkylation, where the N-acyl-N-ethylaniline is subjected to intramolecular alkylation at the ortho position of the aromatic ring .
Another method involves the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like tin(II) chloride (SnCl2) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Ethyl 1H-1-benzazepine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1H-1-benzazepine-1-carboxylate can be compared with other similar compounds in the benzazepine family. Some similar compounds include:
1-Benzazepine: A parent compound with a similar structure but lacking the ethyl ester group.
2-Benzazepine: An isomer with the benzene ring attached at a different position on the azepine ring.
3-Benzazepine: Another isomer with a different attachment point for the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzazepine derivatives.
Properties
CAS No. |
64056-54-8 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)14-10-6-5-8-11-7-3-4-9-12(11)14/h3-10H,2H2,1H3 |
InChI Key |
SASDLZGQUMHCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.